molecular formula C11H15NO B567568 (4-(Pyrrolidin-2-yl)phenyl)methanol CAS No. 1270394-82-5

(4-(Pyrrolidin-2-yl)phenyl)methanol

Cat. No.: B567568
CAS No.: 1270394-82-5
M. Wt: 177.247
InChI Key: BUEOCCAQASXLLE-UHFFFAOYSA-N
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Description

(4-(Pyrrolidin-2-yl)phenyl)methanol (CAS: 1270394-82-5 ) is a heterocyclic compound featuring a pyrrolidine ring attached to a phenyl group, with a hydroxymethyl (-CH₂OH) substituent at the para position. The pyrrolidine moiety introduces conformational flexibility and basicity (pKa ~11 for pyrrolidine), while the hydroxymethyl group enables hydrogen bonding, influencing solubility and intermolecular interactions.

Properties

CAS No.

1270394-82-5

Molecular Formula

C11H15NO

Molecular Weight

177.247

IUPAC Name

(4-pyrrolidin-2-ylphenyl)methanol

InChI

InChI=1S/C11H15NO/c13-8-9-3-5-10(6-4-9)11-2-1-7-12-11/h3-6,11-13H,1-2,7-8H2

InChI Key

BUEOCCAQASXLLE-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CC=C(C=C2)CO

Synonyms

(4-Pyrrolidin-2-ylphenyl)Methan-1-ol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following table summarizes critical structural and physicochemical differences between (4-(Pyrrolidin-2-yl)phenyl)methanol and its analogs:

Compound Name Core Structure Substituent(s) Molecular Weight Key Properties/Biological Activity Reference
This compound Phenyl-pyrrolidine -CH₂OH (para) ~235.3* Hydrogen bonding, kinase inhibition
(4-pyridin-2-ylphenyl)methanol Phenyl-pyridine -CH₂OH (para) 185.226 Reduced basicity (pKa ~1.7 for pyridine)
{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol Phenyl-pyrrolidine (sulfonylated) -SO₂-(4-methylphenyl), -CH₂OH 283.36 Enhanced polarity, potential enzyme inhibition
(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol Phenyl-pyrrolidine (alkylated) -C₈H₁₇ (para), -CH₂OH ~349.5 Cytotoxic activity (IC₅₀ ~2.5 µM)
(4-Methoxypyridin-2-yl)methanol Pyridine -OCH₃ (para), -CH₂OH 153.15 Electron-donating methoxy group
((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol Pyrrolidine (fluorinated) -CF₃, -CH₃, -CH₂OH 198.18 Metabolic stability, lipophilicity

*Calculated based on molecular formula (C₁₁H₁₅NO).

Functional Group Impact on Properties

Hydrogen Bonding and Solubility
  • The hydroxymethyl (-CH₂OH) group in all analogs enables hydrogen bonding, but substituents modulate solubility. For example: The sulfonyl group in {1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol increases polarity, enhancing aqueous solubility . The octyl chain in (2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol reduces solubility but improves membrane permeability, critical for cytotoxicity .
Electronic Effects
  • Pyridine vs. Pyrrolidine: The pyridine analog (4-pyridin-2-ylphenyl)methanol lacks the basic amine of pyrrolidine, reducing its ability to form charge-assisted hydrogen bonds. This difference may limit its utility in targeting amine-sensitive enzymes .
  • Trifluoromethyl Group: The electron-withdrawing -CF₃ in ((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol increases acidity of adjacent protons and enhances metabolic stability .

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